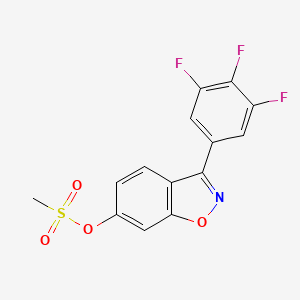![molecular formula C21H27N5 B12183784 [2-(dimethylamino)-2-(4-ethylphenyl)ethyl][(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B12183784.png)
[2-(dimethylamino)-2-(4-ethylphenyl)ethyl][(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [2-(dimethylamino)-2-(4-ethylphenyl)ethyl][(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine is a complex organic molecule that features both a dimethylamino group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylamino)-2-(4-ethylphenyl)ethyl][(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, which can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The dimethylamino group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
[2-(dimethylamino)-2-(4-ethylphenyl)ethyl][(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce partially saturated triazole derivatives.
Scientific Research Applications
[2-(dimethylamino)-2-(4-ethylphenyl)ethyl][(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [2-(dimethylamino)-2-(4-ethylphenyl)ethyl][(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with biological receptors, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl methacrylate: A related compound used in polymer synthesis.
2-benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Another compound with a dimethylamino group, used as a photoinitiator.
Uniqueness
[2-(dimethylamino)-2-(4-ethylphenyl)ethyl][(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine: is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27N5 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-N,N-dimethyl-N'-[(2-phenyltriazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C21H27N5/c1-4-17-10-12-18(13-11-17)21(25(2)3)16-22-14-19-15-23-26(24-19)20-8-6-5-7-9-20/h5-13,15,21-22H,4,14,16H2,1-3H3 |
InChI Key |
VAPSHYLROYHDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CNCC2=NN(N=C2)C3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12183701.png)

![N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12183714.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B12183724.png)
![methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12183729.png)

![N-(2-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12183740.png)
![N-(3-methoxypropyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12183748.png)
![4,7-dimethoxy-1-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B12183756.png)
![N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B12183758.png)
![N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12183763.png)
![8-methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate](/img/structure/B12183764.png)
![(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12183765.png)
![ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12183770.png)
